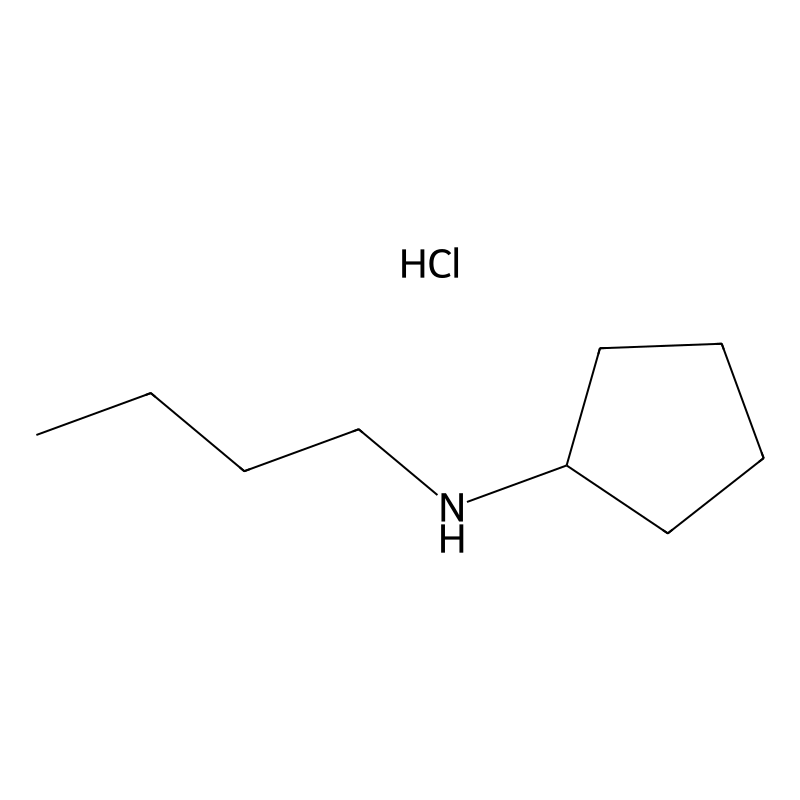

N-butylcyclopentanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biochemical Research

Summary of Application: N-Butyl-N-cyclopentylamine hydrochloride is used in biochemical research.

Nucleic Acids Research

Methods of Application: The oligonucleotides are modified with an N-tert-butylguanidinium group at the 2′,4′-bridging structure, which greatly enhances duplex-forming ability because of its interactions with the minor groove.

Results or Outcomes: The results indicated that hydrophobic substituents fitting the grooves of duplexes also have great potential to increase duplex-forming ability.

Battery Research

Proteomics Research

Summary of Application: N-Butyl-N-cyclopentylamine hydrochloride is used in proteomics research.

Kinetic Inhibition Performance Study

Methods of Application: A series of experiments were carried out to study the influence of the concentration, the ratio of inhibitors, the subcooling on the induction time and gas consumption rate of methane hydrate.

Results or Outcomes: The results indicated that N-butyl-N-methylpyrrolidinium tetrafluoroborate could inhibit the growth rate of CH4 hydrate, but failed to delay the nucleation.

N-butylcyclopentanamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 177.71 g/mol. It is categorized as an amine due to the presence of a nitrogen atom bonded to a carbon chain. The compound features a butyl group attached to a cyclopentylamine structure, which contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and medicinal chemistry.

- Oxidation: The compound can be oxidized to form corresponding amine oxides. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

- Reduction: It can undergo reduction to yield primary amines, typically using reducing agents such as lithium aluminum hydride.

- Substitution: The compound is capable of substitution reactions with various electrophiles, such as alkyl halides, leading to the formation of substituted amines.

These reactions highlight the versatility of N-butylcyclopentanamine hydrochloride in synthetic chemistry, allowing it to serve as both a reactant and a product in diverse chemical transformations .

Research indicates that N-butylcyclopentanamine hydrochloride exhibits biological activity that may be relevant for therapeutic applications. Its mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors, which can modulate their activity. This modulation may lead to various biochemical effects, making the compound a candidate for further investigation in medicinal chemistry and drug development .

The synthesis of N-butylcyclopentanamine hydrochloride typically involves the reaction of N-butylamine with cyclopentylamine in the presence of hydrochloric acid. The general reaction can be represented as follows:

In industrial settings, this synthesis process is optimized for high yield and purity, often incorporating multiple purification steps to eliminate impurities . Various synthetic routes may also include Mannich reactions or Ugi reactions depending on the desired derivatives .

N-butylcyclopentanamine hydrochloride finds applications across several domains:

- Organic Synthesis: It serves as a reagent and building block for more complex molecules.

- Biological Research: The compound is utilized in studies related to protein interactions and enzyme activity.

- Medicinal Chemistry: Investigated for potential therapeutic uses, particularly in drug development.

- Industrial Uses: Employed in producing specialty chemicals and as an intermediate in various chemical processes .

Studies on the interactions of N-butylcyclopentanamine hydrochloride with biological systems are crucial for understanding its potential therapeutic roles. Its ability to modulate enzyme activity suggests that it could influence metabolic pathways or signaling mechanisms within cells. Further research is needed to elucidate these interactions fully and assess the compound's safety profile for potential clinical applications .

Several compounds share structural similarities with N-butylcyclopentanamine hydrochloride. Below are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-butylamine | A primary amine with a straight-chain structure | Simpler structure; lacks cyclopentyl group |

| Cyclopentylamine | A primary amine with a cyclopentyl group | Does not contain butyl substituent |

| N-methyl-N-cyclopentylamine | Contains both methyl and cyclopentyl groups | Different substituents affect reactivity |

| N-cyclobutylcyclopentanamine | A similar cyclic structure with cyclobutyl group | Distinct cyclic structure influences properties |

N-butylcyclopentanamine hydrochloride is unique due to its combination of both butyl and cyclopentyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific research applications where other similar compounds may not suffice .

Molecular Structure and Formula

N-butylcyclopentanamine hydrochloride represents a cyclic secondary amine salt with the molecular formula C₉H₁₉N·HCl or C₉H₂₀ClN [1] [2] [3]. The compound has a molecular weight of 177.71 grams per mole [1] [2] [3]. The base compound, N-butylcyclopentanamine, possesses the Chemical Abstracts Service registry number 40649-24-9, while the hydrochloride salt is assigned CAS number 1049750-21-1 [1] [3].

The molecular structure consists of a five-membered cyclopentane ring bearing an amino substituent, which is further substituted with a linear butyl chain [1] [4]. The International Union of Pure and Applied Chemistry name for this compound is N-butyl-N-cyclopentylamine hydrochloride [3]. The structure can be represented by the Simplified Molecular Input Line Entry System notation as CCCCNC1CCCC1.Cl [1] [2].

The compound exhibits the characteristic features of aliphatic amines, with the nitrogen atom serving as the basic center that readily accepts a proton to form the hydrochloride salt [1] [3]. The InChI (International Chemical Identifier) string for the compound is InChI=1S/C9H19N.ClH/c1-2-3-8-10-9-6-4-5-7-9;/h9-10H,2-8H2,1H3;1H, providing a standardized representation of its molecular connectivity [1] [3].

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₀ClN |

| Molecular Weight | 177.71 g/mol |

| CAS Number | 1049750-21-1 |

| Base Compound CAS | 40649-24-9 |

| IUPAC Name | N-butyl-N-cyclopentylamine hydrochloride |

| SMILES | CCCCNC1CCCC1.Cl |

Stereochemistry and Conformational Analysis

The stereochemical characteristics of N-butylcyclopentanamine hydrochloride are primarily determined by the conformational flexibility of both the cyclopentane ring and the butyl chain substituent [4] [5]. The cyclopentane ring system exhibits characteristic non-planar conformations due to the inherent ring strain that would result from a planar arrangement [6] [7].

Cyclopentane rings typically adopt envelope or twisted conformations to minimize torsional strain [6] [7] [8]. In envelope conformations, four atoms lie approximately in a plane while one atom is displaced significantly from this plane, resembling an envelope flap [7] [8]. The twisted conformation involves a more complex arrangement where no single atom is maximally displaced [7] [8].

The nitrogen substituent on the cyclopentane ring does not create a stereogenic center, as the nitrogen atom maintains trigonal pyramidal geometry with rapid inversion at physiological conditions [4] [7]. However, the butyl chain provides conformational flexibility through rotation around carbon-carbon and carbon-nitrogen bonds [4].

Conformational analysis studies on similar cycloalkylamine systems indicate that the preferred conformations are influenced by steric interactions between the substituents and the ring system [5] [8]. The butyl chain can adopt various extended and gauche conformations, with the most stable arrangements typically minimizing 1,3-diaxial interactions and maximizing favorable electrostatic interactions [5] [8].

Temperature-dependent conformational equilibria are expected for this compound, with higher temperatures favoring conformations with greater degrees of freedom [5] [8]. The hydrochloride salt formation introduces additional conformational constraints through hydrogen bonding interactions between the protonated amine and the chloride ion [9] [10].

Structural Characterization Methods

Structural characterization of N-butylcyclopentanamine hydrochloride employs multiple analytical techniques to elucidate molecular architecture and confirm structural assignments [11] [12] [13]. Nuclear magnetic resonance spectroscopy serves as the primary method for structural determination in solution phase [11] [12] [14].

Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen environments within the molecule [11] [12] [15]. The cyclopentane ring protons typically appear as complex multiplets in the aliphatic region, while the butyl chain protons exhibit characteristic patterns corresponding to methyl, methylene, and nitrogen-adjacent carbon environments [11] [15] [16]. The protonated amine group produces a characteristic signal that is often exchange-broadened due to rapid proton exchange with the solvent system [12] [15].

Carbon-13 nuclear magnetic resonance spectroscopy offers complementary structural information by revealing the carbon framework [11] [14] [15]. The cyclopentane carbon atoms appear in the saturated aliphatic region, while the butyl chain carbons show distinct chemical shifts depending on their distance from the nitrogen atom [15] [16]. The quaternary carbon environments and substitution patterns can be definitively assigned through two-dimensional nuclear magnetic resonance techniques [14] [15].

Infrared spectroscopy provides functional group identification and hydrogen bonding information [17] [8] [11]. The hydrochloride salt exhibits characteristic stretching frequencies for carbon-hydrogen bonds, carbon-nitrogen bonds, and nitrogen-hydrogen bonds [17] [11]. The presence of hydrogen bonding between the protonated amine and chloride ion manifests as broad absorption bands in the fingerprint region [17] [11].

Mass spectrometry enables molecular weight confirmation and fragmentation pattern analysis [18] [19] [20]. Electron impact ionization typically produces molecular ion peaks along with characteristic fragment ions resulting from alpha-cleavage adjacent to the nitrogen atom [19] [20] [21]. The fragmentation patterns provide structural confirmation and can distinguish between isomeric structures [18] [19] [20].

| Analytical Method | Information Provided |

|---|---|

| ¹H Nuclear Magnetic Resonance | Hydrogen environments, coupling patterns |

| ¹³C Nuclear Magnetic Resonance | Carbon framework, substitution patterns |

| Infrared Spectroscopy | Functional groups, hydrogen bonding |

| Mass Spectrometry | Molecular weight, fragmentation patterns |

Crystallographic Data

Crystallographic analysis provides definitive three-dimensional structural information for N-butylcyclopentanamine hydrochloride in the solid state [22] [23] [24]. Single crystal X-ray diffraction studies reveal precise atomic positions, bond lengths, bond angles, and intermolecular interactions [22] [24] [25].

Similar cyclopentanamine derivatives have been characterized by X-ray crystallography, providing insight into the expected structural parameters [22] [23] [9]. The cyclopentane ring typically exhibits envelope or twisted conformations in the crystalline state, with specific conformational preferences influenced by crystal packing forces [22] [25] [9].

Hydrogen bonding patterns in amine hydrochloride salts follow predictable arrangements [9] [10] [26]. The protonated nitrogen atom serves as a hydrogen bond donor to the chloride anion, forming charge-assisted hydrogen bonds that significantly contribute to crystal stability [9] [10] [26]. These primary hydrogen bonding interactions often organize into one-dimensional or two-dimensional networks that dictate the overall crystal structure [9] [10].

Secondary interactions, including carbon-hydrogen to chloride contacts and van der Waals forces between alkyl chains, provide additional stabilization to the crystal lattice [9] [10] [26]. The butyl chain conformations in the solid state are constrained by packing efficiency requirements and intermolecular contact optimization [9] [26].

Crystal symmetry and space group assignment depend on the specific packing arrangement of the ionic pairs [9] [10]. Common space groups for similar amine hydrochloride salts include monoclinic and orthorhombic systems, with specific symmetry elements determined by the hydrogen bonding network topology [9] [10] [26].

| Crystallographic Parameter | Expected Range |

|---|---|

| Space Group | Monoclinic or Orthorhombic |

| Primary Interactions | N-H···Cl⁻ hydrogen bonds |

| Secondary Interactions | C-H···Cl⁻ contacts |

| Ring Conformation | Envelope or Twisted |

Computational Structural Analysis

Computational chemistry methods provide theoretical insight into the structural properties and energetics of N-butylcyclopentanamine hydrochloride [27] [28] [29]. Density functional theory calculations enable prediction of optimized geometries, electronic properties, and thermodynamic parameters [27] [28] [30].

Geometry optimization studies using hybrid functionals such as B3LYP reveal the most stable conformations of the molecule in the gas phase [28] [29] [30]. The cyclopentane ring adopts specific puckering patterns that minimize total electronic energy while maintaining reasonable bond angles and distances [28] [29]. The butyl chain conformations are optimized to minimize steric repulsion while maximizing stabilizing interactions [28] [29].

Electronic structure calculations provide frontier molecular orbital information, including highest occupied molecular orbital and lowest unoccupied molecular orbital energies [27] [28] [31]. These parameters are crucial for understanding chemical reactivity and electronic properties [28] [31]. The nitrogen lone pair orbital characteristics influence the basicity and hydrogen bonding capacity of the molecule [28] [31].

Solvation effects can be incorporated through continuum models that simulate the influence of polar solvents on molecular geometry and electronic properties [27] [28] [30]. These calculations are particularly relevant for understanding the behavior of the compound in aqueous solution, where the hydrochloride salt demonstrates enhanced solubility [28] [30].

Conformational analysis through potential energy surface scanning reveals the relative energies of different structural arrangements [28] [29] [31]. Energy barriers for conformational interconversion provide insight into molecular flexibility and dynamic behavior at various temperatures [28] [29]. These computational studies complement experimental characterization methods by providing atomic-level detail of structural preferences [28] [29] [31].

| Computational Method | Information Provided |

|---|---|

| Density Functional Theory | Optimized geometries, electronic properties |

| Frontier Orbital Analysis | Chemical reactivity, electronic characteristics |

| Conformational Analysis | Energy barriers, structural flexibility |

| Solvation Models | Solution-phase behavior |